Cas no 2227914-24-9 (rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid functional group. Its stereochemically defined structure makes it valuable as an intermediate in asymmetric synthesis, particularly in pharmaceutical and agrochemical applications. The Boc group enhances stability during synthetic manipulations, while the chlorophenyl moiety offers reactivity for further functionalization. The cyclopropane ring imparts conformational rigidity, which can be exploited in drug design to modulate biological activity. This compound is suited for use in peptide coupling reactions or as a building block for complex molecular architectures. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acid structure
2227914-24-9 structure
商品名:rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acid
CAS番号:2227914-24-9
MF:C15H18ClNO4
メガワット:311.760723590851
CID:6440837
PubChem ID:165751527

rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acid
    • 2227914-24-9
    • EN300-1871050
    • インチ: 1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-8-4-5-12(16)10(6-8)9-7-11(9)13(18)19/h4-6,9,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t9-,11+/m0/s1
    • InChIKey: IALXEFYRWBSTOB-GXSJLCMTSA-N
    • ほほえんだ: ClC1=CC=C(C=C1[C@@H]1C[C@H]1C(=O)O)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 311.0924357g/mol
  • どういたいしつりょう: 311.0924357g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 420
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1871050-10.0g
rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acid
2227914-24-9
10g
$4729.0 2023-06-01
Enamine
EN300-1871050-0.25g
rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acid
2227914-24-9
0.25g
$1012.0 2023-06-01
Enamine
EN300-1871050-1.0g
rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acid
2227914-24-9
1g
$1100.0 2023-06-01
Enamine
EN300-1871050-0.05g
rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acid
2227914-24-9
0.05g
$924.0 2023-06-01
Enamine
EN300-1871050-5.0g
rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acid
2227914-24-9
5g
$3189.0 2023-06-01
Enamine
EN300-1871050-0.1g
rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acid
2227914-24-9
0.1g
$968.0 2023-06-01
Enamine
EN300-1871050-0.5g
rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acid
2227914-24-9
0.5g
$1056.0 2023-06-01
Enamine
EN300-1871050-2.5g
rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acid
2227914-24-9
2.5g
$2155.0 2023-06-01

rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acid 関連文献

rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acidに関する追加情報

Rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic Acid: A Comprehensive Overview

The compound with CAS No 2227914-24-9, known as rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropane ring, a chlorophenyl group, and a tert-butoxycarbonyl (Boc) protecting group. These structural features contribute to its potential applications in drug discovery and chemical synthesis.

Cyclopropane rings are known for their strained geometry and reactivity, making them valuable in the design of bioactive molecules. The presence of a chlorophenyl group further enhances the compound's versatility, as chlorine substituents are often associated with improved pharmacokinetic properties such as solubility and bioavailability. Additionally, the tert-butoxycarbonyl (Boc) group serves as a protective moiety, which is commonly used in peptide synthesis and other organic transformations to control reactivity during multi-step syntheses.

Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that analogs of this compound exhibit potent inhibitory activity against certain enzyme targets implicated in neurodegenerative diseases. The cyclopropane ring plays a critical role in these interactions due to its ability to form unique hydrogen bonding patterns and π-π interactions with target proteins.

Moreover, the chlorophenyl group has been shown to enhance the compound's ability to penetrate cellular membranes, making it a promising candidate for drug delivery systems. This property is particularly advantageous in the design of drugs targeting intracellular pathogens or cancer cells.

In terms of synthesis, the compound can be prepared via a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The use of tert-butoxycarbonyl (Boc) groups allows for precise control over the reaction pathways, ensuring high yields and purity of the final product. Recent advancements in catalytic asymmetric synthesis have further improved the efficiency of this process, enabling the production of enantiomerically pure compounds.

The compound's potential applications extend beyond pharmacology into materials science and agrochemicals. For example, its ability to form stable co-crystals with other molecules makes it a candidate for designing new materials with tailored physical properties. Additionally, preliminary studies suggest that this compound may possess insecticidal activity, opening avenues for its use in pest control.

In conclusion, rac-(1R,2R)-2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)cyclopropane-1-carboxylic acid represents a versatile chemical entity with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development in drug discovery, materials science, and agrochemicals.

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